An In-depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Synthesis, Applications, and Safety
An In-depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-(3-chlorophenyl)acetate, identified by the CAS number 41024-33-3 , is a halogenated aryl acetate derivative of significant interest in synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring a reactive benzylic bromide and an ester functionality, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and essential safety and handling procedures.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is presented in the table below. This data is crucial for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 41024-33-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [4] |
| Molecular Weight | 277.54 g/mol | [4] |
| Appearance | Liquid or viscous liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
The synthesis of Ethyl 2-bromo-2-(3-chlorophenyl)acetate is typically achieved through the α-bromination of the corresponding ethyl 2-(3-chlorophenyl)acetate. This reaction is a variation of the well-established Hell-Volhard-Zelinskii reaction, which involves the formation of an enol or enolate intermediate that then reacts with an electrophilic bromine source.
Reaction Pathway
The overall synthetic workflow can be visualized as a two-step process starting from 3-chlorophenylacetic acid: first, an esterification to produce the ethyl ester, followed by a selective bromination at the alpha position.
Caption: Synthetic workflow for Ethyl 2-bromo-2-(3-chlorophenyl)acetate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for α-bromination of aryl acetates.
Materials:
-
Ethyl 2-(3-chlorophenyl)acetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3-chlorophenyl)acetate (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product, Ethyl 2-bromo-2-(3-chlorophenyl)acetate.
Mechanism of α-Bromination
The α-bromination of the ester proceeds via a free-radical mechanism, initiated by AIBN. The initiator decomposes upon heating to form radicals, which then abstract a proton from the α-carbon of the ester, generating a resonance-stabilized radical. This radical then reacts with NBS to form the α-brominated product and a succinimidyl radical, which continues the chain reaction.
Caption: Free-radical mechanism for the α-bromination of an ester.
Applications in Drug Development
Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for diverse chemical transformations, making it a key component in the construction of complex molecular scaffolds.
One notable application is in the synthesis of the antiplatelet drug Clopidogrel . The core structure of Clopidogrel contains a tetrahydrothienopyridine ring attached to a chlorophenyl acetic acid methyl ester moiety. The synthesis of this moiety often involves intermediates derived from α-bromo chlorophenylacetic acids or their esters.[5] The α-bromo ester serves as a potent electrophile for the alkylation of the secondary amine of the tetrahydrothienopyridine core, forming a crucial carbon-nitrogen bond in the final drug molecule.
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, the following table outlines the expected spectroscopic characteristics based on its structure and data from closely related compounds.
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Methine proton (α-carbon): A singlet around 5.3-5.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of 7.2-7.5 ppm. |
| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂). - α-carbon: A signal around 45-50 ppm. - Aromatic carbons: Multiple signals between 125-135 ppm. - Carbonyl carbon: A signal around 168-170 ppm. |
| Mass Spec. | - Molecular Ion (M⁺): An isotopic cluster around m/z 276, 278, and 280 due to the presence of bromine and chlorine isotopes. - Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and cleavage of the C-Br bond. |
| IR Spectroscopy | - C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹. - C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹. - C-Cl and C-Br stretches: Absorptions in the fingerprint region below 800 cm⁻¹. |
Safety and Handling
Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
-
Hazard Statements: Causes severe skin burns and eye damage.[4] May be harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a lachrymator (a substance that causes tearing).[7]
-
Precautionary Statements:
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult the specific Safety Data Sheet (SDS) for the product before use.[1][2][6][7][8]
References
-
NIST. (n.d.). Ethyl-α-bromophenyl acetate. NIST WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.
-
Hulverson, M. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(10), 1474–1487. [Link]
-
Alegaon, S. G., et al. (2019). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic chemistry, 89, 103007. [Link]
-
NIST. (n.d.). Acetic acid, bromo-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-2-(3-chlorophenyl)acetate. Retrieved from [Link]
Sources
- 1. minio.scielo.br [minio.scielo.br]
- 2. rsc.org [rsc.org]
- 3. Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromo-2-(3-chlorophenyl)acetate | 41024-33-3 [sigmaaldrich.com]
- 5. Ethyl bromoacetate(105-36-2) IR Spectrum [m.chemicalbook.com]
- 6. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 7. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]
- 8. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
